N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-8-19-18(20-9-12)24(2)14-10-25(11-14)16-7-6-15-21-22-17(26(15)23-16)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKYSTHUJBITIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of a suitable hydrazine derivative with a nitrile or ester to form the triazolopyridazine ring.
Introduction of Azetidine Moiety: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the triazolopyridazine intermediate.
Attachment of Pyrimidine Moiety: The final step involves the coupling of the azetidine-triazolopyridazine intermediate with a pyrimidine derivative under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyrimidine moiety in the compound facilitate nucleophilic substitutions. Key findings include:
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Amination Reactions : The azetidine nitrogen undergoes nucleophilic displacement with amines under basic conditions (e.g., NaH/DMF), forming secondary or tertiary amines.
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Halogenation : The pyridazine ring’s C3 position can undergo bromination using N-bromosuccinimide (NBS) in CCl₄, yielding brominated derivatives for further functionalization .
Cyclization Reactions
The triazolo-pyridazine core participates in cyclization to form fused heterocycles:
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Microwave-Assisted Cyclization : Reactions with malononitrile or aryl aldehydes under microwave irradiation (150°C, NaOH/EtOH) yield pyrimidine-fused triazolo derivatives .
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Intramolecular Cycloaddition : The azetidine ring reacts with ketones or aldehydes to form spirocyclic structures via [3+2] cycloaddition .
Cross-Coupling Reactions
Palladium-catalyzed couplings are critical for modifying the cyclobutyl or pyrimidine groups:
| Reaction Type | Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 80°C, EtOH/H₂O | Pd(PPh₃)₄, K₂CO₃ | 75–85% | |
| Buchwald–Hartwig | 100°C, toluene | Pd₂(dba)₃, Xantphos | 60–70% |
Functional Group Modifications
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Oxidation : The pyrimidine’s methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolo ring’s double bonds, yielding saturated analogs .
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Sulfonylation : The primary amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine to form sulfonamides.
Acid/Base Reactivity
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Protonation : The triazolo-nitrogen undergoes protonation in acidic media (e.g., HCl/MeOH), enhancing solubility for pharmacological studies .
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Deprotonation : Strong bases (e.g., LDA) deprotonate the pyrimidine’s NH group, enabling alkylation with iodomethane or benzyl bromide .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant anticancer properties. Studies suggest that N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study focused on triazolo-pyridazine derivatives revealed their ability to induce apoptosis in breast cancer cells via the activation of caspase pathways. The compound likely shares similar pathways due to its structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is evidenced by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the secretion of TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A comparative analysis with established anti-inflammatory agents demonstrated that the compound exhibited a dose-dependent reduction in inflammation markers, indicating its utility in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively. In vitro assays against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) indicated significant inhibitory effects.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Biological Targets:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in inflammatory and cancerous pathways.
- Cytokine Modulation: It may modulate the levels of cytokines involved in inflammatory responses.
Mechanism of Action
The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Substitution
The target compound’s substituents at triazole-3 and pyridazine-6 positions distinguish it from analogs. For example:
Functional Group Impact
- Cyclobutyl vs. Arylalkyl Groups : The 3-cyclobutyl group in the target compound likely improves metabolic stability compared to bulkier arylalkyl groups (e.g., 4-chlorophenethyl in Compound 3), which may increase steric hindrance and reduce solubility.
- Azetidine vs.
Physicochemical and Pharmacokinetic Properties
*Estimated via computational tools.
Research Findings and Implications
Synthetic Feasibility : The target compound can be synthesized via methods similar to those used for Compound 3 (e.g., nucleophilic substitution under anhydrous conditions with potassium carbonate in DMF) .
Structure-Activity Relationships (SAR): Cyclobutyl groups at triazole-3 improve metabolic stability compared to phenyl or alkyl groups.
Knowledge Gaps: Limited data exists on the target compound’s pharmacokinetics (e.g., bioavailability, half-life) and exact biological targets. Further in vitro and in vivo studies are needed.
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple heterocycles, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 354.385 Da. The structural complexity includes:
- Cyclobutyl moiety
- Triazolo-pyridazine core
- Azetidine ring
This combination of functional groups positions the compound as a candidate for various pharmacological applications.
Anticancer Potential
Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities, particularly in cancer treatment. A study evaluated the inhibitory activity of such compounds against c-Met kinase and demonstrated that certain derivatives showed promising cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Key Findings:
- The most promising derivative exhibited IC50 values of 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells.
- The compound's mechanism of action likely involves high-affinity binding to specific molecular targets, modulating their activity to induce apoptosis in cancer cells .
The mechanism by which this compound exerts its effects is not fully elucidated but may include:
- Inhibition of kinase activity : Similar compounds have shown to inhibit c-Met kinase effectively.
- Induction of apoptosis : Evidence suggests that these compounds can induce late apoptosis in cancer cell lines.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the triazolo-pyridazine core : Utilizing cyclization reactions.
- Introduction of the azetidine ring : Achieved through nucleophilic substitution methods.
- Functional group modifications : Tailoring the compound for enhanced biological activity.
The scalability and efficiency of these synthetic routes are crucial for further development and testing .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar structures reveals distinct characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine} | Triazole-pyridazine core | Lacks azetidine ring |
| 8-(azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine | Features an azetidine ring | Different triazole structure |
| 5-fluoro-pyrimidine derivatives | Related heterocyclic structure | Different nitrogen positioning |
This table highlights how this compound stands out due to its specific combination of structural elements and potential biological activities .
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. In vitro and in vivo studies are essential to assess its therapeutic efficacy and safety profile comprehensively.
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to maximize yield?
The synthesis involves multi-step reactions starting from 6-hydrazineyl-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives. A common route includes condensation with acetyl acetone in absolute ethanol under reflux (80°C for 4–6 hours). Catalysts (unspecified in literature) and solvent optimization (e.g., ethanol for polarity) improve yields. Post-synthesis purification employs recrystallization (ethanol/water mixtures) or silica gel chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirms the azetidine ring (δ 3.8–4.2 ppm for CH2 groups) and pyrimidine protons (δ 8.1–8.3 ppm).
- Mass Spectrometry (MS) : Validates the molecular ion peak at m/z ≈ 350.4 g/mol.
- HPLC : Assesses purity (>95%) and identifies byproducts .
Q. How is solubility characterized for in vitro assays?
The compound is highly soluble in DMSO (>50 mg/mL), moderately soluble in ethanol, and insoluble in aqueous buffers. Stock solutions in DMSO are recommended for cell-based studies, with dilution protocols to avoid solvent toxicity .
Q. What purification methods are effective for isolating the final product?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 90:10).
- Recrystallization : Ethanol/water (3:1) yields crystals with 92–95% purity.
- HPLC : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported kinase inhibition IC50 values across studies?
Contradictions arise from assay variability (e.g., ATP concentrations, enzyme sources). Mitigation strategies include:
- Standardizing assay conditions (1 mM ATP, recombinant kinases).
- Validating activity in isogenic cell lines (e.g., HEK293 overexpressing c-Met/Pim-1).
- Cross-testing with reference inhibitors (e.g., crizotinib for c-Met) .
Q. What in silico approaches predict binding modes with c-Met and Pim-1 kinases?
- Molecular Docking : Use crystal structures (PDB: 3LQ8 for c-Met) to model interactions. The pyrimidine ring forms hydrogen bonds with hinge residues (Met1160 in c-Met).
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories).
- Mutagenesis Validation : Ala-scanning of predicted binding residues confirms critical interactions .
Q. How can structure-activity relationship (SAR) studies enhance kinase selectivity?
- Azetidine Modifications : Bulky substituents (e.g., cyclobutyl) improve c-Met affinity but reduce solubility.
- Pyrimidine Adjustments : 5-Methyl groups enhance metabolic stability; methoxy substitutions at C5 increase Pim-1 inhibition.
- Triazolopyridazine Optimization : Fluorination at C3 improves cellular permeability .
Q. What methodologies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Quantify target stabilization (ΔTm > 4°C for c-Met).
- Western Blotting : Monitor phosphorylation (e.g., c-Met Y1234/1235) in dose-response studies.
- RNAi Rescue : Knockdown of c-Met/Pim-1 reduces compound efficacy, confirming on-target effects .
Q. How should in vivo pharmacokinetic (PK) and toxicity studies be designed?
- PK Models : Murine xenografts (oral gavage vs. IV) to calculate bioavailability (AUC0–24h).
- LC-MS/MS Quantification : Plasma samples analyzed for parent compound and metabolites.
- Toxicity Endpoints : Histopathology (liver/kidney) and serum biomarkers (ALT, BUN) after 28-day dosing .
Q. What strategies address metabolic instability observed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
